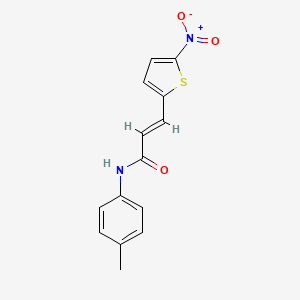

(2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-2-4-11(5-3-10)15-13(17)8-6-12-7-9-14(20-12)16(18)19/h2-9H,1H3,(H,15,17)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXKRBBIRBYGN-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide , also known as a derivative of nitrothiophene, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 252.31 g/mol. The structure features a prop-2-enamide backbone with a 4-methylphenyl group and a 5-nitrothiophen-2-yl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds containing the nitrothiophene moiety exhibit significant antimicrobial activity. A study evaluated various nitrothiophene derivatives, including the compound , against Mycobacterium tuberculosis (Mtb) using the Resazurin microtiter assay (REMA). The results showed that derivatives exhibited minimum inhibitory concentrations (MICs) around or below 10 μM, indicating potent activity against Mtb .

Case Study: Antituberculosis Activity

In a comparative study, the compound was tested alongside standard antituberculosis agents like Isoniazid (INH) and Ethambutol (EMB). The compound demonstrated an MIC of 5.71 μM, outperforming EMB and showing comparable efficacy to INH. This suggests that the incorporation of the nitro group enhances the compound's antimicrobial properties through increased lipophilicity and interaction with bacterial targets .

The mechanism by which nitrothiophene derivatives exert their biological effects often involves reduction processes that activate the nitro group to generate reactive species capable of damaging bacterial DNA and proteins. This mechanism is crucial in the context of drug resistance seen in tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments were performed on human cell lines to evaluate the safety profile of the compound. Results indicated low cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent .

Other Biological Activities

Beyond antimicrobial properties, some studies suggest that nitrothiophene derivatives may possess anticancer activity through inhibition of histone deacetylases (HDACs), which play a role in tumor progression. For instance, related compounds have shown selective inhibition against class I HDACs, leading to cell cycle arrest and apoptosis in cancer cell lines .

Scientific Research Applications

Research indicates that (2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. Its structural similarity to other known anticancer agents implies potential efficacy against various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, offering therapeutic potential in treating diseases related to enzyme dysfunction.

Anticancer Studies

A series of studies have evaluated the anticancer effects of this compound:

These studies indicate that the compound effectively induces apoptosis and inhibits cell proliferation in various cancer cell lines.

Antimicrobial Studies

In antimicrobial assays, derivatives of similar compounds have demonstrated significant activity against common bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 256 µg/mL |

| Staphylococcus aureus | 256 µg/mL |

These findings suggest that this compound could be developed into a potent antimicrobial agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological studies are essential to ascertain its safety profile for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Nitro Group Position and Electronic Effects

- Analog 1 : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide ()

- Analog 2: (2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-phenylprop-2-enamide () Synthesis: 69% yield via TBTU-mediated coupling. Structural Note: The benzothiadiazole core and methoxy groups reduce electron deficiency compared to nitrothiophene, possibly lowering antimicrobial potency .

Heterocyclic Core Modifications

- Analog 3: (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide () Key Difference: Replacement of nitrothiophene with furan eliminates nitro-driven electron withdrawal. Physicochemical Impact: Lower molecular weight (227.26 vs.

- Analog 4 : (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide ()

Key SAR Insights:

Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance antimicrobial activity by increasing electrophilicity and target binding .

Heterocycle Impact : Thiophene and thiazole cores improve metabolic stability compared to furan .

Substituent Position : Meta-substituted anilides (e.g., trifluoromethyl in Analog 1) show higher activity than para-substituted derivatives, suggesting steric and electronic optimizations are critical .

Physicochemical and ADMET Considerations

- Synthetic Accessibility : The nitro group may complicate synthesis due to reactivity, whereas methoxy or trifluoromethyl groups (e.g., Analog 1) are more straightforward to incorporate .

- Cytotoxicity : Nitro-containing compounds often exhibit higher cytotoxicity (e.g., compound 11 in with IC50 = 12.5 µM), necessitating careful optimization for therapeutic use .

Q & A

Basic: What are the optimal synthetic routes for (2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Coupling Reaction: Acyl chloride derivatives of 5-nitrothiophene-2-carboxylic acid are coupled with 4-methylaniline under Schotten-Baumann conditions (base catalysis, e.g., NaOH) to form the enamide backbone.

Stereochemical Control: The (2E)-configuration is achieved via kinetic control during the condensation step, often using anhydrous solvents like THF or DCM to minimize isomerization .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Key Considerations:

- Catalytic bases (e.g., triethylamine) improve coupling efficiency.

- Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.

Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass matching ([M+H]⁺ calculated for C₁₅H₁₃N₂O₃S) confirms molecular formula .

- X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves stereochemistry and packing interactions, with R-factors <0.05 for high-resolution data .

Advanced: How can researchers resolve contradictions in reaction outcomes when modifying substituents (e.g., nitro group position)?

Methodological Answer:

- Systematic Variation: Compare analogs (e.g., 3-nitro vs. 5-nitrothiophene derivatives) to assess electronic effects on reactivity.

- Mechanistic Probes:

- Case Study: shows trifluoromethyl groups enhance antimicrobial activity, but nitro groups may favor π-π stacking in crystal lattices, altering solubility .

Advanced: What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations (AutoDock Vina):

- Use crystal structures of target proteins (e.g., HDACs or kinases from PDB) to model binding.

- Prioritize hydrogen bonding with the amide group and hydrophobic interactions with the 4-methylphenyl moiety.

- MD Simulations (GROMACS):

- Validation: Compare in silico results with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How does the nitro group influence pharmacological activity and metabolic stability?

Methodological Answer:

- Pharmacological Impact:

- Metabolic Stability:

- In Vitro Assays: Liver microsome studies (human/rat) quantify CYP450-mediated degradation.

- Metabolite ID: LC-MS/MS identifies nitro reduction products (e.g., amine derivatives), which may affect toxicity profiles.

Advanced: How to design experiments analyzing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Library Design: Synthesize analogs with:

- Varying substituents on the phenyl ring (e.g., halogens, methoxy).

- Isosteric replacements (e.g., thiophene → furan).

- Biological Testing:

- Primary Assays: Screen for cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity).

- Secondary Assays: Evaluate selectivity (e.g., panel of 50 kinases) and pharmacokinetics (Caco-2 permeability, plasma stability).

- Data Analysis:

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Solvent Screening: Test polar aprotic (DMSO, DMF) and non-polar (hexane, ether) solvents for slow evaporation.

- Additives: Co-crystallize with iodine or thiourea to stabilize π-π interactions .

- Temperature Control: Gradual cooling (0.1°C/min) from saturated solution reduces polymorphism risk.

- SHELXL Refinement: Apply TWIN commands for handling pseudo-merohedral twinning, common in enamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.